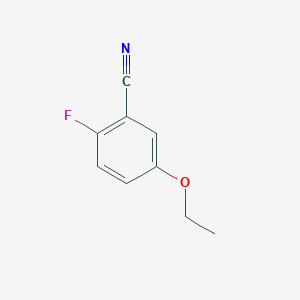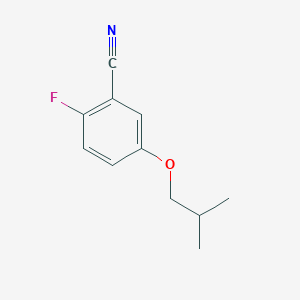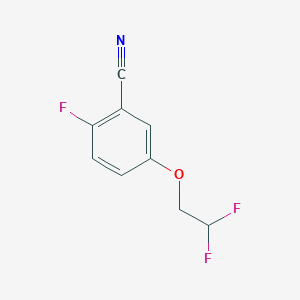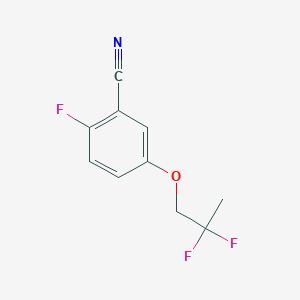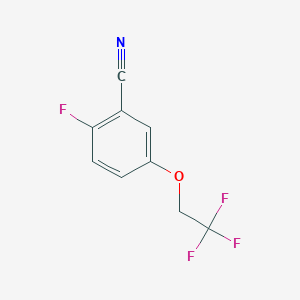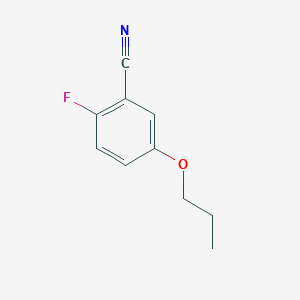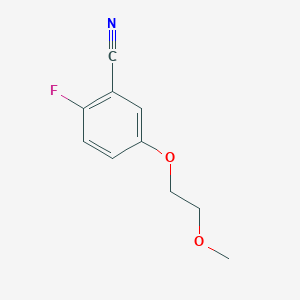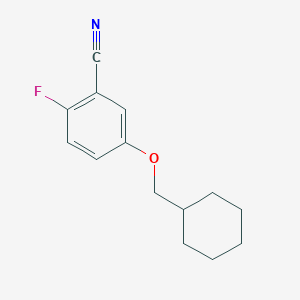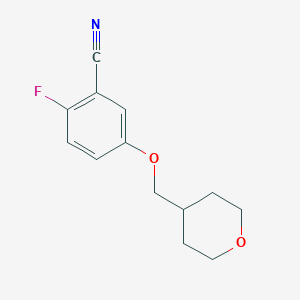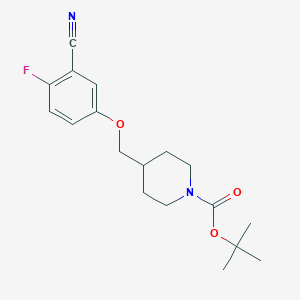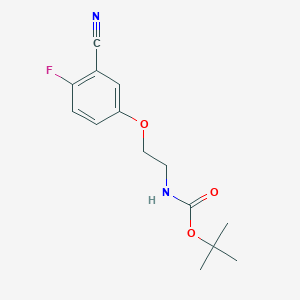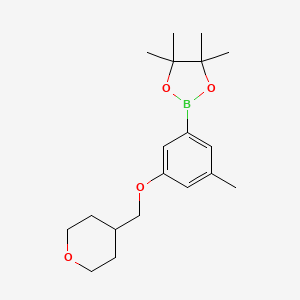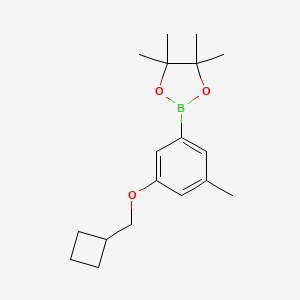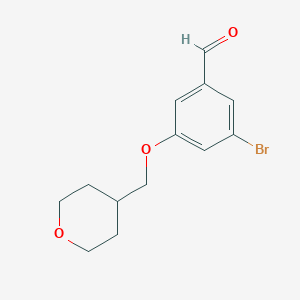
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde: is an organic compound with the molecular formula C14H17BrO4. It is a brominated benzaldehyde derivative featuring a tetrahydro-2H-pyran-4-ylmethoxy group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde typically involves the following steps:
Bromination: The starting material, 5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN).
Protection/Deprotection: The tetrahydro-2H-pyran-4-ylmethoxy group can be introduced via a protection-deprotection strategy, where the hydroxyl group of the benzaldehyde is protected with tetrahydropyranyl (THP) ether, followed by bromination and subsequent deprotection.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol, primary amines in ethanol.
Major Products
Oxidation: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.
Reduction: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki or Heck reactions.
Biology and Medicine
This compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals. Its structural motif is found in various natural products and synthetic drugs, making it a valuable building block in medicinal chemistry.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it suitable for creating polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Lacks the tetrahydro-2H-pyran-4-ylmethoxy group, making it less sterically hindered.
5-Bromo-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of the tetrahydro-2H-pyran-4-ylmethoxy group, altering its reactivity and solubility.
3-Bromo-5-methoxybenzaldehyde: Similar structure but without the tetrahydro-2H-pyran-4-ylmethoxy group, affecting its chemical properties and applications.
Uniqueness
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which provides steric hindrance and influences its reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.
Properties
IUPAC Name |
3-bromo-5-(oxan-4-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-12-5-11(8-15)6-13(7-12)17-9-10-1-3-16-4-2-10/h5-8,10H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCSGBQSMWTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=CC(=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
